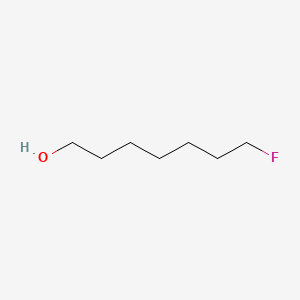

7-Fluoroheptan-1-ol

Descripción general

Descripción

7-Fluoroheptan-1-ol is an organic compound with the chemical formula C7H15FO and a molecular weight of 132.2 g/mol . It is a colorless liquid with a special smell, a density of about 0.92 g/cm³, a boiling point of approximately 189 - 191°C, and a flash point of 84°C . This compound is soluble in water and organic solvents such as ethanol and acetone . It is primarily used as an intermediate in organic synthesis and has applications in pharmaceutical research .

Métodos De Preparación

Análisis De Reacciones Químicas

7-Fluoroheptan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Introduction to 7-Fluoroheptan-1-ol

This compound is a fluorinated alcohol with the chemical formula CHFO. This compound is gaining attention in various scientific fields due to its unique properties imparted by the fluorine atom, which can enhance biological activity and modify physical characteristics. This article explores the applications of this compound, focusing on its significance in medicinal chemistry, materials science, and potential industrial uses.

Antimicrobial Activity

Fluorinated compounds have been extensively studied for their antimicrobial properties. The introduction of a fluorine atom can significantly alter the pharmacokinetics and bioavailability of drugs. Research indicates that this compound may exhibit enhanced activity against various bacterial strains, potentially serving as a scaffold for developing new antimicrobial agents.

Case Study: Synthesis and Testing

A study conducted by researchers at the French National Centre for Scientific Research explored the synthesis of this compound derivatives and their antibacterial efficacy against resistant strains of Staphylococcus aureus. The results demonstrated a marked improvement in activity compared to non-fluorinated analogs, suggesting that this compound could be a valuable lead compound for further development in antimicrobial therapies .

Fluorinated Drug Development

The role of fluorinated compounds in drug development has been well documented. Fluorine can enhance metabolic stability and alter lipophilicity, leading to improved absorption and distribution profiles. This compound's structure allows it to participate in various chemical reactions that are beneficial for creating more complex fluorinated pharmaceuticals.

Example: Fluorinated Corticosteroids

Fluorinated corticosteroids have been shown to have improved anti-inflammatory properties. The integration of this compound into corticosteroid frameworks may lead to new formulations with enhanced therapeutic effects .

Radiopharmaceuticals

Fluorine-18 labeled compounds are crucial in positron emission tomography (PET) imaging, particularly for oncology. While direct applications of this compound in radiopharmaceuticals are still under investigation, its structure suggests potential as a precursor for synthesizing novel radiotracers.

Research Insights

Studies have indicated that incorporating fluorinated alcohols can improve the labeling efficiency of radiopharmaceuticals, enhancing their utility in diagnostic imaging .

Polymer Chemistry

The unique properties of this compound make it an attractive candidate for polymer synthesis. Its ability to modify the physical properties of polymers can lead to materials with enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Research has shown that incorporating fluorinated alcohols into polymer matrices can significantly improve their hydrophobicity and mechanical strength. This application is particularly relevant in coatings and sealants where durability is critical .

Surfactants and Emulsifiers

Fluorinated compounds are known for their surfactant properties, which can be beneficial in formulating emulsions or dispersions used in various industrial applications. This compound may serve as an effective emulsifier due to its amphiphilic nature.

Applications in Industry

The use of fluorinated surfactants in cosmetics and pharmaceuticals has been explored, with potential applications extending to food technology where stable emulsions are required .

Mecanismo De Acción

The mechanism of action of 7-Fluoroheptan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

7-Fluoroheptan-1-ol can be compared with other similar compounds such as:

1-Heptanol: The parent compound without the fluorine atom.

7-Chloroheptan-1-ol: A similar compound with a chlorine atom instead of fluorine.

7-Bromoheptan-1-ol: A similar compound with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its non-fluorinated counterparts .

Actividad Biológica

7-Fluoroheptan-1-ol is a fluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound's unique structure imparts distinct biological activities, making it a subject of research for potential therapeutic applications. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H15FO and a molecular weight of 132.20 g/mol. The presence of a fluorine atom enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Biological Activities

Antimicrobial Activity

Research indicates that fluorinated alcohols, including this compound, exhibit antimicrobial properties. A study utilizing gas chromatography-mass spectrometry (GC-MS) identified various bioactive compounds in plant extracts, revealing that certain fluorinated compounds can enhance antimicrobial efficacy against various pathogens .

Neuroprotective Effects

Fluorinated compounds have been studied for their neuroprotective effects. This compound's ability to modulate neurotransmitter systems may offer protective benefits against neurodegenerative diseases. In vitro studies have shown that similar compounds can reduce oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent .

- Neuroprotection : A recent investigation into the neuroprotective properties of fluorinated alcohols found that this compound significantly decreased apoptosis in neuronal cell cultures exposed to oxidative stress. The compound's mechanism was linked to the modulation of intracellular calcium levels and inhibition of caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : Fluorinated compounds often interact with enzymes involved in metabolic pathways, leading to altered biochemical responses.

- Oxidative Stress Reduction : The compound may enhance the cellular antioxidant defense system, thus mitigating oxidative damage.

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effect | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | >50 | |

| Neuroprotection | Reduced apoptosis | 25 |

Table 2: Comparison of Biological Activities Among Similar Compounds

Propiedades

IUPAC Name |

7-fluoroheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIZKLZGQRAKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193787 | |

| Record name | Heptanol, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408-16-2 | |

| Record name | Heptanol, 7-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanol, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.